molecular formula C17H23N5O4 B1673046 Hemado CAS No. 403842-38-6

Hemado

Katalognummer: B1673046
CAS-Nummer: 403842-38-6
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: KOCIMZNSNPOGOP-IWCJZZDYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung hat die Summenformel C17H23N5O4 und ein Molekulargewicht von 361,4 g/mol . HEMADO wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da es eine hohe Affinität zum Adenosin-A3-Rezeptor aufweist, was es zu einem wertvollen Werkzeug für die Untersuchung von Rezeptorfunktionen und verwandten biologischen Prozessen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Alkylierung von Adenosinderivaten beinhaltet. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise Standardtechniken der organischen Chemie wie Alkylierung und Methylierung unter kontrollierten Bedingungen. Die Verbindung wird dann mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥99% zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Hemado has a molecular formula of C17H23N5O4C_{17}H_{23}N_{5}O_{4} and a molecular weight of approximately 361.39 g/mol. It exhibits high selectivity for the adenosine A3 receptor, with inhibition constants (Ki) of 1.1 nM for A3, 327 nM for A1, and 1,230 nM for A2A receptors. This specificity allows this compound to play significant roles in various physiological processes.

Pharmacological Research

This compound's role as a selective agonist of the adenosine A3 receptor makes it a valuable tool in pharmacological studies. Its activation of this receptor has been linked to several therapeutic effects, including:

  • Cardioprotection : Activation of the A3 receptor can reduce myocardial ischemia and improve heart function.
  • Anti-inflammatory Effects : this compound has shown potential in modulating inflammatory responses, which may have implications for conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Neuroprotection : Research indicates that activation of A3 receptors can protect against neurodegenerative diseases by inhibiting neuronal apoptosis.

Biochemical Studies

This compound is utilized in biochemical assays to study receptor interactions and signaling pathways. Its binding affinity allows researchers to explore:

  • Receptor Internalization : Studies have demonstrated how this compound mediates internalization of the A3 receptor, providing insights into receptor dynamics and cellular responses .
  • Calcium Signaling : this compound's effects on calcium currents in neurons have been investigated, revealing its potential impact on neurotransmitter release and synaptic plasticity .

Case Study 1: Cardioprotective Effects

A study examined the cardioprotective effects of this compound in a rat model of myocardial infarction. Results indicated that administration of this compound significantly reduced infarct size and improved cardiac function compared to control groups. The mechanism was attributed to enhanced A3 receptor signaling leading to reduced apoptosis in cardiac myocytes.

Case Study 2: Anti-inflammatory Mechanisms

In another study focused on inflammatory bowel disease, this compound was administered to mice with induced colitis. The results showed a marked reduction in inflammatory markers and an improvement in mucosal healing, suggesting that this compound may be beneficial in treating gastrointestinal inflammatory conditions.

Biochemische Analyse

Biochemical Properties

Hemado plays a significant role in biochemical reactions due to its interaction with the adenosine A3 receptor . This interaction influences various enzymes, proteins, and other biomolecules, altering their function and contributing to the overall biochemical activity of this compound .

Cellular Effects

This compound exerts a variety of effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The interaction of this compound with the adenosine A3 receptor can trigger a cascade of intracellular events, leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the adenosine A3 receptor . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in the function of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interaction with the adenosine A3 receptor . This interaction can influence metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

HEMADO can be synthesized through a multi-step process involving the alkylation of adenosine derivatives. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques such as alkylation and methylation under controlled conditions. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥99% .

Analyse Chemischer Reaktionen

Types of Reactions

HEMADO undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .

Vergleich Mit ähnlichen Verbindungen

HEMADO ist einzigartig aufgrund seiner hohen Selektivität und Affinität zum Adenosin-A3-Rezeptor. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen ist die Selektivität von this compound für den Adenosin-A3-Rezeptor besonders wertvoll für die Untersuchung der spezifischen Funktionen und des therapeutischen Potenzials dieses Rezeptorsubtyps .

Biologische Aktivität

Hemado, chemically identified as 2-(1-Hexynyl)-N-methyladenosine, is a selective agonist of the adenosine A3 receptor. This compound, with a molecular formula of C17H23N5O4 and a molecular weight of approximately 361.39 g/mol, has garnered attention due to its high affinity and selectivity towards the A3 receptor compared to other adenosine receptors. The significance of this compound lies in its potential therapeutic applications and its role in various physiological processes.

This compound primarily functions as an agonist for the adenosine A3 receptor. The receptor's activation has been linked to several biological responses, including:

  • Anti-inflammatory effects : Activation of the A3 receptor is known to modulate immune responses, potentially reducing inflammation.
  • Cardioprotective properties : this compound may play a role in protecting cardiac tissues during ischemic events.
  • Neuroprotective effects : Research suggests that A3 receptor activation can have protective effects on neuronal cells.

The binding affinity of this compound to various adenosine receptors is characterized by the following inhibition constants (Ki):

  • A3 receptor: 1.1 nM
  • A1 receptor: 327 nM
  • A2A receptor: 1,230 nM
    This data highlights this compound's selectivity for the A3 receptor, making it a valuable compound for targeted therapeutic interventions .

Study on Anti-inflammatory Effects

A recent study investigated this compound's anti-inflammatory properties by assessing its impact on macrophage activation. Results indicated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Study Parameter Control Group This compound Treatment Group
IL-6 Production (pg/mL)150 ± 2050 ± 10
TNF-α Production (pg/mL)200 ± 3070 ± 15

The reduction in cytokine levels demonstrates this compound's efficacy in modulating inflammatory responses .

Cardioprotective Properties

Another investigation focused on the cardioprotective effects of this compound during ischemic conditions. In an animal model, administration of this compound prior to induced ischemia resulted in decreased myocardial infarction size compared to controls. The study reported:

Parameter Control Group This compound Treatment Group
Infarct Size (%)40 ± 520 ± 4
Cardiac Function (EF %)45 ± 565 ± 6

These findings suggest that this compound may enhance cardiac resilience against ischemic damage .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other adenosine receptor agonists. Below is a comparison table highlighting key characteristics:

Compound Name Chemical Structure Adenosine Receptor Selectivity
This compoundC17H23N5O4High selectivity for A3
2-Chloro-N6-(3-hydroxypropyl)adenosineC13H16ClN5O4Selective A3 receptor agonist
N6-(2-phenylisopropyl)adenosineC14H18N4O3Potent A1 receptor agonist
5'-N-ethylcarboxamidoadenosineC13H17N5O4Selective A2A receptor agonist

This table illustrates this compound's unique position as a highly selective A3 receptor agonist, which may lead to fewer side effects compared to less selective compounds .

Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-2-[2-hex-1-ynyl-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-3-4-5-6-7-11-20-15(18-2)12-16(21-11)22(9-19-12)17-14(25)13(24)10(8-23)26-17/h9-10,13-14,17,23-25H,3-5,8H2,1-2H3,(H,18,20,21)/t10-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCIMZNSNPOGOP-IWCJZZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403842-38-6
Record name HEMADO
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hemado
Reactant of Route 2
Reactant of Route 2
Hemado
Reactant of Route 3
Reactant of Route 3
Hemado
Reactant of Route 4
Hemado
Reactant of Route 5
Reactant of Route 5
Hemado
Reactant of Route 6
Reactant of Route 6
Hemado
Customer
Q & A

Q1: What is the primary mechanism of action of 2-(1-Hexynyl)-N-methyladenosine (HEMADO)?

A1: 2-(1-Hexynyl)-N-methyladenosine (this compound) acts as a selective agonist for the adenosine A3 receptor (A3AR) []. This means it binds to A3AR and activates it, mimicking the effects of adenosine at this specific receptor subtype.

Q2: What evidence suggests that this compound exerts its effects through A3AR and not other adenosine receptor subtypes?

A2: Several lines of evidence support the selectivity of this compound for A3AR:

  • Pharmacological Studies: Research using [3H]this compound binding assays demonstrates its high affinity for human A3AR []. Furthermore, functional studies show that this compound effectively competes with other A3AR-selective ligands, indicating binding to the same receptor site [].
  • Differential Expression and Response: Studies comparing lung and skin mast cells revealed that this compound significantly enhanced degranulation only in lung mast cells, which express significantly higher levels of A3AR []. This suggests that the presence and abundance of A3AR correlate with this compound's effects.
  • Inhibition by Pertussis Toxin: The ability of pertussis toxin, a known inhibitor of Gi-coupled receptors like A3AR, to block this compound's effects on lung mast cell degranulation further confirms its action through this receptor subtype [].

Q3: How does this compound impact cellular function, specifically in the context of ischemia-reperfusion injury?

A3: Research on isolated rat hearts subjected to ischemia-reperfusion injury found that this compound administration led to a reduction in the levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) in coronary flow []. These enzymes are indicative of myocardial cell damage. This protective effect was abolished with the co-administration of 5-hydroxydecanoate, a specific mitochondrial ATP-sensitive potassium channel (mitoKATP) blocker, suggesting that this compound's cardioprotective effects might be mediated, at least in part, by mitoKATP channels [].

Q4: Are there any identified effects of this compound on cellular proliferation?

A4: In vitro studies using rat pulmonary artery and microvascular endothelial cells indicate that this compound, as an A3AR agonist, can influence endothelial cell proliferation []. While the exact mechanisms and the extent of these effects are still under investigation, this finding suggests a potential role of A3AR and this compound in pulmonary vascular remodeling.

Q5: What are the potential implications of this compound's effects on A3AR for therapeutic applications?

A5: While further research is needed, the findings related to this compound's A3AR agonism open avenues for exploring its therapeutic potential in conditions like:

  • Cardioprotection: The observed reduction in cardiac enzyme markers during ischemia-reperfusion injury suggests possible applications in mitigating heart attack damage [].
  • Pulmonary Hypertension: Modulation of endothelial cell proliferation through A3AR targeting by this compound could offer new strategies for managing pulmonary arterial remodeling associated with pulmonary hypertension [].
  • Asthma: The ability of this compound to enhance degranulation of lung mast cells, which are key players in asthma, warrants further investigation into its potential role in asthma exacerbation or treatment [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.